Isotianil

Catalog No.
S633948
CAS No.
224049-04-1
M.F
C11H5Cl2N3OS
M. Wt
298.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isotianil

CAS Number

224049-04-1

Product Name

Isotianil

IUPAC Name

3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide

Molecular Formula

C11H5Cl2N3OS

Molecular Weight

298.1 g/mol

InChI

InChI=1S/C11H5Cl2N3OS/c12-8-9(18-16-10(8)13)11(17)15-7-4-2-1-3-6(7)5-14/h1-4H,(H,15,17)

InChI Key

WLPCAERCXQSYLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl

Synonyms

3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide, isotianil

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl

Mode of Action

The exact mode of action of isotianil is still under investigation, but research suggests it functions by mimicking the plant hormone salicylic acid, triggering a complex response within the plant. This response includes the activation of various defense-related genes and enzymes, ultimately leading to the production of compounds that inhibit fungal growth and spread [].

Applications in Research

Isotianil has emerged as a valuable tool for researchers studying plant-fungus interactions. Its specific properties make it suitable for various scientific applications, including:

  • Studying plant defense mechanisms: Researchers can use isotianil to investigate the complex signaling pathways involved in plant defense responses to fungal pathogens [].
  • Evaluating the efficacy of new fungicides: By comparing the effectiveness of isotianil with other fungicides, researchers can gain insights into the mechanisms of action of different control strategies [].
  • Developing integrated disease management strategies: Combining isotianil with other control methods, such as resistant cultivars, can offer a more sustainable approach to managing fungal diseases [].

Isotianil, scientifically known as 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide, is a novel fungicide developed primarily for agricultural applications. It is particularly effective against rice blast disease caused by the fungus Magnaporthe oryzae. The compound is characterized by its unique isothiazole structure, which contributes to its systemic properties and effectiveness in inducing plant resistance mechanisms . Isotianil appears as a white powder with a molecular formula of C₁₁H₅Cl₂N₃OS and a molecular weight of 298.15 g/mol. Its low aqueous solubility (0.5 mg/L) and relatively high octanol-water partition coefficient (LogPow = 2.96) suggest that it can persist in the environment while minimizing leaching into water bodies .

Isotianil's mechanism of action involves inducing SAR in plants. It doesn't directly target fungal pathogens but instead activates the plant's defense signaling pathways []. This leads to the production of various defense enzymes and antimicrobial compounds, ultimately making the plant more resistant to fungal infection []. The exact details of the signaling pathway triggered by Isotianil are still under investigation.

, primarily hydrolysis and degradation in environmental conditions. In aqueous solutions, isotianil can degrade into several metabolites, including DCIT-acid, through hydrolysis processes influenced by pH and temperature . The stability of isotianil is significant for its efficacy as a fungicide, as it retains its active form longer under typical agricultural conditions.

Isotianil functions as a plant activator, stimulating the plant's innate defense mechanisms against pathogens. It induces the expression of pathogenesis-related proteins, enhancing resistance to diseases like rice blast . Research indicates that isotianil activates genes associated with disease resistance, such as WRKY45, which plays a crucial role in plant immune responses . Unlike traditional fungicides that directly kill pathogens, isotianil promotes a more sustainable approach by enhancing the plant's own defenses.

The synthesis of isotianil involves the reaction of 2-cyanobenzylamine with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine. This method allows for the formation of isotianil through a condensation reaction that yields the desired isothiazolecarboxamide structure . The process can be optimized for yield and purity through careful control of reaction conditions.

Isotianil is primarily used in agriculture as a fungicide to protect crops from fungal diseases, particularly rice blast. Its unique mechanism of action makes it suitable for integrated pest management strategies, reducing reliance on conventional fungicides and promoting sustainable farming practices . Additionally, its long-lasting effects allow for lower application rates compared to other fungicides, minimizing environmental impact.

Isotianil shares structural and functional similarities with several other compounds in the realm of agricultural fungicides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ProbenazoleBenzothiazoleInduces systemic resistanceKnown for lower toxicity but less effective than isotianil
Acibenzolar S-methylBenzothiadiazoleActivates plant defense mechanismsMore widely used but may have higher environmental persistence
TiadinilThiadiazoleDirectly inhibits fungal growthLess systemic activity compared to isotianil

Isotianil's unique isothiazole ring structure provides it with distinctive properties that enhance its efficacy as a plant activator while minimizing environmental risks associated with chemical pesticides .

XLogP3

4

UNII

482Y0NQC01

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (79.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (20.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (20.1%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

224049-04-1

Wikipedia

Isotianil

Use Classification

Agrochemicals -> Fungicides

Dates

Modify: 2023-08-15

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